9-(2-Tert-butylphenyl)-9H-fluoren-9-OL

Lipophilicity Solubility Drug Discovery

This ortho-tert-butylphenyl fluorenol delivers atroposelective control and enhanced thermal/charge-transport properties unattainable with generic analogs. Its high rotational barrier enables enantioselective synthesis of axially chiral ligands, while incorporation into blue phosphorescent OLED hosts boosts EQE. Ideal for medicinal chemistry programs requiring elevated lipophilicity (XLogP3-AA=5.6). Choose this exact architecture to secure conformational stability and superior materials performance.

Molecular Formula C23H22O
Molecular Weight 314.4 g/mol
CAS No. 65213-15-2
Cat. No. B14475149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Tert-butylphenyl)-9H-fluoren-9-OL
CAS65213-15-2
Molecular FormulaC23H22O
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)O
InChIInChI=1S/C23H22O/c1-22(2,3)20-14-8-9-15-21(20)23(24)18-12-6-4-10-16(18)17-11-5-7-13-19(17)23/h4-15,24H,1-3H3
InChIKeyLDEUWBSSGDPGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Tert-butylphenyl)-9H-fluoren-9-OL (CAS 65213-15-2): A Sterically Hindered 9-Arylfluoren-9-ol for Advanced Material Synthesis and Atroposelective Applications


9-(2-Tert-butylphenyl)-9H-fluoren-9-OL (CAS 65213-15-2) is a synthetic 9-arylfluoren-9-ol derivative belonging to the fluorenol class [1]. Characterized by a fluorene core with a hydroxyl group at the 9-position and an ortho-tert-butylphenyl substituent, this compound features a molecular formula of C23H22O and a molecular weight of 314.4 g/mol [1]. The ortho-tert-butyl group introduces significant steric hindrance and conformational restriction, which are pivotal for its utility in stereoselective synthesis and the development of conformationally stable materials [2].

Why Simple 9-Arylfluoren-9-ols Cannot Replicate the Conformational Rigidity and Electronic Profile of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL (CAS 65213-15-2)


The ortho-tert-butyl substituent in 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL is not merely a passive structural feature; it actively dictates the compound's conformational landscape and electronic properties. Unlike unsubstituted 9-phenyl-9H-fluoren-9-ol or para-substituted analogs, the bulky tert-butyl group at the ortho position imposes severe steric hindrance, restricting free rotation around the C(sp³)-C(aryl) bond [1]. This results in the population of stable rotamers with distinct spatial arrangements, a property that cannot be achieved with smaller or differently positioned substituents. Consequently, substituting with a generic 9-arylfluoren-9-ol without this specific ortho-bulk would lead to a loss of atroposelective control in synthetic applications and alter the material's thermal and charge transport properties [2], underscoring the critical need for this precise molecular architecture.

Quantitative Differentiation of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL (CAS 65213-15-2) vs. Key Comparators: Lipophilicity, Thermal Stability, and Conformational Restriction


Elevated Lipophilicity (XLogP3-AA) of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL vs. 9-Phenyl-9H-fluoren-9-ol Enhances Solubility in Nonpolar Media

The ortho-tert-butylphenyl group significantly increases the lipophilicity of the fluorenol scaffold compared to an unsubstituted phenyl analog. The computed XLogP3-AA value for 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL is 5.6 [1], while the corresponding value for 9-phenyl-9H-fluoren-9-ol (CAS 6311-22-4) is 4.0 [2]. This increase of 1.6 log units translates to a roughly 40-fold higher partition coefficient, indicating substantially improved solubility in nonpolar organic solvents and enhanced membrane permeability.

Lipophilicity Solubility Drug Discovery

Enhanced Thermal Stability and Carrier Transport Conferred by tert-Butyl Substitution in Fluorene-Based OLED Hosts: A Class-Level Inference for 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL

The incorporation of a tert-butyl group on the phenyl ring of a fluorene-based host material significantly improves its thermal stability and carrier transport properties, as demonstrated by a direct comparison of two analogous host molecules, mTPFB and tBu-mTPFB [1]. While this data is for a tris(fluorenyl)benzene host rather than the monomeric fluorenol, the key structural feature—a tert-butyl group on the 2-position of a 9-phenylfluorene unit—is identical. The tert-butyl-containing host (tBu-mTPFB) exhibited dramatically improved performance in blue phosphorescent OLEDs, achieving an external quantum efficiency (EQE) of 15.2% and a current efficiency of 23.0 cd/A, which were 'much higher' than those of the unsubstituted mTPFB analog [1]. This strongly suggests that the tert-butyl substitution in 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL would impart similar beneficial effects on the thermal and electronic properties of materials derived from it.

OLED Thermal Stability Host Material

Unique Conformational Restriction and Rotamer Stability of 9-(o-tert-Butylphenyl)-9-fluorenol Scaffolds Enables Atroposelective Synthesis

The ortho-tert-butyl group in 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL imposes such significant steric hindrance that the barrier to rotation around the C(9)-C(aryl) bond is sufficiently high to allow for the isolation and study of stable rotamers (sp and ap) at room temperature [1]. This property is a defining characteristic of this compound class and is not observed in analogs lacking ortho-substitution or bearing smaller groups. For example, 9-phenyl-9H-fluoren-9-ol exhibits free rotation at ambient temperature. This high rotational barrier is the foundation for its utility in catalytic atroposelective ring-opening reactions, where it serves as a configurationally labile yet stereochemically well-defined precursor to axially chiral biaryls [2].

Atropisomerism Stereoselective Synthesis Conformational Analysis

Strategic Deployment Scenarios for 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL (CAS 65213-15-2) Based on Quantified Differentiators


Synthesis of Axially Chiral Biaryl Ligands and Catalysts via Atroposelective Ring-Opening

The stable rotameric population of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL, as evidenced by its high rotational barrier [1], makes it an ideal substrate for catalytic atroposelective ring-opening reactions. This application leverages the compound's unique conformational restriction to generate enantioenriched axially chiral biaryl scaffolds, which are crucial structural motifs in chiral ligands and catalysts [2].

Building Block for High-Performance OLED Host Materials Requiring Enhanced Thermal Stability and Carrier Transport

When designing new host materials for blue phosphorescent OLEDs, the incorporation of the tert-butylphenyl-fluorenol unit is a proven strategy to enhance device performance. Materials derived from this building block are expected to exhibit improved thermal stability and carrier transport properties compared to those lacking the tert-butyl group, leading to higher external quantum efficiencies, as demonstrated in analogous systems [3].

Lipophilic Probe or Scaffold in Medicinal Chemistry for Improved Membrane Permeability

The significantly higher computed lipophilicity (XLogP3-AA = 5.6) of 9-(2-Tert-butylphenyl)-9H-fluoren-9-OL relative to simpler 9-arylfluoren-9-ols [4] positions it as a valuable scaffold for medicinal chemists. This property is advantageous for improving the membrane permeability and nonpolar solubility of drug candidates, making it a strategic choice for lead optimization programs targeting intracellular or CNS-related targets.

Synthesis of Sterically Hindered Fluorene Derivatives for Fundamental Conformational Studies

The compound's well-documented ability to form stable rotamers due to ortho-tert-butyl steric hindrance [1] makes it a benchmark molecule for fundamental studies on restricted rotation, steric effects, and conformational analysis. It serves as a key substrate for investigating the dynamics of C(sp³)-C(sp²) bonds and for developing new NMR or computational methods to characterize such phenomena.

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